3-Iodo-4-methoxypyridine

Catalog No.
S711948
CAS No.
89640-55-1
M.F
C6H6INO
M. Wt
235.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Iodo-4-methoxypyridine

CAS Number

89640-55-1

Product Name

3-Iodo-4-methoxypyridine

IUPAC Name

3-iodo-4-methoxypyridine

Molecular Formula

C6H6INO

Molecular Weight

235.02 g/mol

InChI

InChI=1S/C6H6INO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3

InChI Key

WZAPSURIRLYQEJ-UHFFFAOYSA-N

SMILES

COC1=C(C=NC=C1)I

Canonical SMILES

COC1=C(C=NC=C1)I
  • Precursor Molecule

    The presence of the reactive iodine group (I) and methoxy group (OCH3) suggests 3-Iodo-4-methoxypyridine could be a useful precursor molecule for the synthesis of more complex organic compounds. The iodine group can be readily substituted with other functional groups through various chemical reactions, while the methoxy group can participate in different reaction pathways depending on the desired outcome PubChem, CID 902131.

  • Medicinal Chemistry

    The pyridine ring structure is a common scaffold found in many biologically active molecules. 3-Iodo-4-methoxypyridine could be a starting point for researchers to develop new drugs by introducing functional group modifications that target specific biological processes NCBI, Reference on pyridine ring in medicinal chemistry: .

  • Material Science

    Heterocyclic aromatic compounds, like 3-Iodo-4-methoxypyridine, are sometimes investigated for their potential applications in material science. The electronic properties of the molecule could be of interest for the development of new materials with specific functionalities ScienceDirect, article on heterocyclic aromatic compounds in material science.

3-Iodo-4-methoxypyridine is an organic compound with the molecular formula C6H6INOC_6H_6INO and a molecular weight of 235.02 g/mol. It is characterized by the presence of an iodine atom at the third position and a methoxy group at the fourth position of the pyridine ring. This compound is notable for its unique substitution pattern, which influences its chemical reactivity and biological properties. It is classified as an acute toxin (Acute Tox. 4 Oral), indicating that it can be harmful if ingested .

  • Substitution Reactions: The iodine atom can be replaced by various nucleophiles through reactions such as the Suzuki-Miyaura coupling, where boronic acids or esters react in the presence of a palladium catalyst.
  • Oxidation and Reduction Reactions: The methoxy group can be oxidized to form aldehydes or acids, while reduction can convert the iodine atom into hydrogen or other functional groups.
  • Coupling Reactions: This compound is particularly useful in cross-coupling reactions, essential for forming carbon-carbon bonds in complex organic synthesis.

Research indicates that 3-Iodo-4-methoxypyridine exhibits biological activity through its interaction with various enzymes. Notably, it acts as an inhibitor of cytochrome P450 1A2, which is involved in drug metabolism. This inhibition could have implications for drug interactions and pharmacokinetics . Additionally, its structural features may contribute to its potential as a lead compound in drug discovery.

The synthesis of 3-Iodo-4-methoxypyridine typically involves:

  • Iodination of 4-Methoxypyridine: This method uses iodine along with oxidizing agents like hydrogen peroxide or sodium hypochlorite under controlled conditions to achieve regioselective iodination at the third position of the pyridine ring.
  • Lithiation Method: Another approach involves lithiation of 4-methoxypyridine using n-butyllithium followed by iodine addition to introduce the iodine atom .

For industrial production, continuous flow reactors may be employed to optimize reaction conditions and increase yield while minimizing environmental impact.

3-Iodo-4-methoxypyridine has several applications in organic synthesis, particularly in:

  • Pharmaceutical Chemistry: Its ability to participate in cross-coupling reactions makes it valuable for synthesizing complex pharmaceuticals.
  • Material Science: It may also find applications in developing materials with specific electronic properties due to its unique structure.

Studies on 3-Iodo-4-methoxypyridine's interactions reveal that it can influence metabolic pathways by inhibiting certain cytochrome P450 enzymes. This property is crucial for understanding how this compound might affect drug metabolism and efficacy when used alongside other pharmaceuticals . Further research into its interactions could provide insights into potential side effects and therapeutic uses.

3-Iodo-4-methoxypyridine shares structural similarities with several other compounds, which can be compared based on their reactivity and applications:

Compound NameCAS NumberSimilarity Index
4-Iodo-6-methoxypyrimidineNot listed0.81
6-Iodo-2,3-dimethoxypyridineNot listed0.74
3-(Dimethoxymethyl)-4-iodo-5-methoxypyridineNot listed0.92
2-Chloro-3-iodo-4-methoxypyridine1163693-01-30.81

Uniqueness of 3-Iodo-4-Methoxypyridine

The uniqueness of 3-Iodo-4-methoxypyridine lies in its specific substitution pattern on the pyridine ring, which imparts distinct reactivity profiles compared to similar compounds. The combination of iodine and methoxy groups allows for versatile modifications, making it particularly suitable for targeted synthetic applications in pharmaceutical chemistry .

Molecular Structure and Conformation

3-Iodo-4-methoxypyridine exhibits a heterocyclic aromatic structure characterized by a six-membered pyridine ring with two distinct substituents [1]. The molecular formula of this compound is C₆H₆INO, representing a molecular weight of 235.02 grams per mole [1] [2]. The International Union of Pure and Applied Chemistry name is 3-iodo-4-methoxypyridine, and the compound is registered under Chemical Abstracts Service number 89640-55-1 [1] [3].

The molecule adopts a planar conformation typical of aromatic heterocycles, with the pyridine ring maintaining its characteristic aromatic geometry [1]. The iodine substituent occupies the 3-position relative to the nitrogen atom, while the methoxy group (-OCH₃) is positioned at the 4-position [1]. This substitution pattern creates a compound with distinctive electronic and steric properties that influence its overall molecular behavior.

The Simplified Molecular Input Line Entry System representation is COC1=C(C=NC=C1)I, which clearly illustrates the connectivity pattern and substituent positions [1] [4]. The International Chemical Identifier string InChI=1S/C6H6INO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3 provides a standardized description of the molecular structure [1] [4].

Bond Parameters and Molecular Geometry

The molecular geometry of 3-iodo-4-methoxypyridine is fundamentally determined by the aromatic pyridine ring system, which maintains sp² hybridization for all carbon and nitrogen atoms within the ring [5]. Research on related halogen-substituted pyridines indicates that the presence of iodine at the 3-position introduces minimal distortion to the basic pyridine ring geometry [5] [6].

The carbon-iodine bond length in halogenated pyridines typically ranges from 2.05 to 2.10 Angstroms, consistent with standard aromatic carbon-halogen bond parameters [5]. The carbon-oxygen bond within the methoxy substituent exhibits typical single bond characteristics with a length of approximately 1.36 Angstroms [5]. The oxygen-carbon bond connecting the methoxy group to the methyl carbon measures approximately 1.43 Angstroms [5].

Bond angles within the pyridine ring remain close to the ideal 120 degrees expected for sp² hybridized carbons, with minor deviations due to the electronegativity differences between carbon, nitrogen, and the substituents [6]. The C-N-C angle in the pyridine ring typically measures approximately 117 degrees, while C-C-C angles approach 120 degrees [6]. The presence of the iodine and methoxy substituents creates slight electronic perturbations that may cause variations of 1-2 degrees from ideal values [6].

Computational studies on similar iodo-substituted pyridines reveal that the C-I bond exhibits a bond angle of approximately 120 degrees relative to the adjacent carbon atoms in the ring [5]. The methoxy substituent maintains tetrahedral geometry around the oxygen atom, with C-O-C angles of approximately 109 degrees [5].

Electronic Distribution and Polarity

The electronic distribution in 3-iodo-4-methoxypyridine is significantly influenced by the contrasting electronic effects of the iodine and methoxy substituents [5] [7]. The iodine atom, being a large halogen with moderate electronegativity, exhibits both inductive electron-withdrawing effects and mesomeric electron-donating capabilities through its lone pairs [5] [7].

The methoxy group functions as a strong electron-donating substituent through both inductive and resonance mechanisms [5]. The oxygen atom possesses lone pairs that can participate in π-donation to the aromatic system, particularly affecting the electron density at the 4-position and adjacent carbons [5]. This electronic donation contrasts with the more complex electronic behavior of the iodine substituent.

The pyridine nitrogen atom maintains its characteristic electronegativity, creating a dipolar moment within the molecule [8]. The combination of electron-donating methoxy and the electronically complex iodine substituent results in a net molecular dipole [8]. The topological polar surface area of the molecule is calculated to be 22.1 square Angstroms, reflecting the contribution of the nitrogen and oxygen heteroatoms [1].

Computational analyses indicate that the π-electron distribution is particularly affected by the substituent pattern [5]. The methoxy group increases electron density at the ortho and para positions relative to its attachment point, while the iodine substituent creates more complex electronic perturbations [5]. The hydrogen bond acceptor count for this molecule is 2, corresponding to the nitrogen and oxygen atoms, while the hydrogen bond donor count is 0 [1].

Physical Properties

Physical State and Appearance

3-Iodo-4-methoxypyridine exists as a solid at room temperature under standard atmospheric conditions [3] [9]. The compound typically appears as a white to yellow crystalline solid, with the coloration potentially varying based on purity and storage conditions [3]. Commercial samples often exhibit a pale yellow appearance, which is characteristic of many iodinated aromatic compounds [3].

The compound demonstrates stability under normal storage conditions when protected from light and moisture [3]. The solid state is maintained across a range of ambient temperatures, making it suitable for handling and storage in typical laboratory environments [3]. The crystalline nature of the material facilitates purification through recrystallization techniques and contributes to its overall stability [3].

Physical handling characteristics indicate that the compound behaves as a typical organic solid with moderate density [3]. The material can be readily manipulated using standard laboratory techniques for solid organic compounds [3]. Storage recommendations typically include protection from light to prevent potential photodegradation of the carbon-iodine bond [3].

Melting and Boiling Points

Specific melting and boiling point data for 3-iodo-4-methoxypyridine are limited in the available literature, with many commercial sources indicating that these thermal properties are not readily available [9]. This absence of definitive thermal transition data is common for specialized halogenated heterocycles that are primarily used as synthetic intermediates [9].

Related iodo-substituted pyridines provide context for expected thermal behavior [10]. For comparison, 3-iodo-4-methylpyridine, a structurally similar compound, exhibits a boiling point of 240.3 degrees Celsius at 760 millimeters of mercury pressure [10]. The methoxy substitution in 3-iodo-4-methoxypyridine would be expected to influence these thermal properties due to the different electronic and steric effects compared to a methyl group [10].

The presence of the iodine substituent typically elevates both melting and boiling points compared to unsubstituted pyridines due to increased molecular weight and enhanced intermolecular interactions [10]. The methoxy group contributes additional dipolar interactions that can further influence thermal transition temperatures [10]. Flash point determinations are often reported as not applicable for solid compounds of this type [9].

Solubility Profile in Various Solvents

The solubility characteristics of 3-iodo-4-methoxypyridine are influenced by the polar nature of both the pyridine ring and the methoxy substituent, balanced against the lipophilic character contributed by the iodine atom [11] [12]. The compound exhibits moderate solubility in organic solvents due to the polar methoxy group and the aromatic character of the pyridine ring [11].

The calculated partition coefficient (XLogP3-AA) value of 1.5 indicates moderate lipophilicity, suggesting balanced solubility characteristics between polar and nonpolar solvents [1]. This value reflects the compound's ability to dissolve in both aqueous and organic media to varying degrees [1]. The presence of the polar nitrogen and oxygen atoms contributes to solubility in polar protic solvents [1].

Dimethyl sulfoxide and methanol are likely to provide good solvation for this compound due to their ability to interact with both the polar heteroatoms and the aromatic system [13]. The iodine substituent enhances solubility in less polar organic solvents such as dichloromethane and chloroform [12]. Water solubility is expected to be limited due to the overall molecular size and the presence of the large iodine atom, though some solubility may occur due to the polar functional groups [12].

The compound's solubility profile makes it suitable for use in various organic synthesis applications where selective solubility characteristics are required [11]. Storage in polar aprotic solvents may be preferred for certain applications to maintain compound stability while ensuring adequate dissolution [11].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 3-iodo-4-methoxypyridine through analysis of both proton (¹H) and carbon-13 (¹³C) spectra [14] [15]. The aromatic proton signals in ¹H Nuclear Magnetic Resonance appear in the characteristic downfield region between 7.0 and 8.5 parts per million [16]. The specific chemical shift positions are influenced by the electronic effects of both the iodine and methoxy substituents [15] [16].

The methoxy group produces a characteristic singlet in the aliphatic region, typically appearing around 3.9 parts per million with an integration value of three protons [15]. This signal represents the methyl protons of the methoxy substituent and serves as a diagnostic feature for structural confirmation [15]. The chemical shift of this methoxy signal is influenced by the electron-withdrawing effect of the pyridine ring [15].

Aromatic proton coupling patterns provide information about the substitution pattern and ring connectivity [16]. The remaining three aromatic protons exhibit characteristic coupling constants typical of pyridine derivatives, with ortho coupling constants typically ranging from 4.5 to 8.0 Hertz and meta coupling constants from 1.5 to 3.0 Hertz [16]. The absence of certain aromatic proton signals confirms the positions of the iodine and methoxy substituents [16].

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule with characteristic chemical shifts for aromatic carbons, the methoxy carbon, and carbons bearing heteroatom substituents [15]. The carbon bearing the iodine substituent typically appears significantly upfield due to the heavy atom effect [15]. The methoxy carbon signal appears in the aliphatic region around 55-60 parts per million [15].

Infrared Spectroscopic Analysis

Infrared spectroscopy of 3-iodo-4-methoxypyridine reveals characteristic absorption bands that confirm the presence of specific functional groups and structural features [17] [18]. The aromatic carbon-hydrogen stretching vibrations appear in the region around 3000-3100 wavenumbers, typical of aromatic compounds [19]. These peaks provide confirmation of the aromatic character of the pyridine ring [19].

The methoxy group contributes several diagnostic peaks in the infrared spectrum [18]. The carbon-hydrogen stretching vibrations of the methyl group appear around 2800-3000 wavenumbers [19]. The carbon-oxygen stretching vibration of the methoxy group typically appears around 1000-1300 wavenumbers, providing clear evidence for this functional group [19] [18].

Aromatic carbon-carbon stretching vibrations manifest as multiple peaks in the 1400-1600 wavenumber region [19]. These skeletal vibrations are characteristic of the pyridine ring system and provide structural confirmation [19]. The carbon-nitrogen stretching and bending vibrations contribute to peaks in similar regions [19].

The carbon-iodine bond produces a characteristic absorption in the lower frequency region, typically around 500-600 wavenumbers [19]. This peak is often weak but provides definitive evidence for the presence of the carbon-iodine bond [19]. Out-of-plane bending vibrations of aromatic protons appear around 700-900 wavenumbers and contribute to the fingerprint region of the spectrum [19].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 3-iodo-4-methoxypyridine provides molecular weight confirmation and structural information through characteristic fragmentation patterns [4] [20]. The molecular ion peak appears at mass-to-charge ratio 235, corresponding to the molecular weight of 235.02 daltons [1] [4]. The isotope pattern reveals the characteristic signature of iodine, which exists as a single stable isotope [4].

Common fragmentation pathways include loss of the methyl radical from the methoxy group, producing a fragment at mass-to-charge ratio 220 [20]. This represents loss of 15 mass units and is characteristic of methoxy-containing compounds [20]. Additional fragmentation may involve loss of the entire methoxy group (31 mass units) to produce a fragment at mass-to-charge ratio 204 [20].

The iodine atom can be lost as a radical to produce fragments around mass-to-charge ratio 108, representing the remainder of the molecule after iodine departure [20]. Alternative fragmentation pathways may involve rearrangement processes typical of heterocyclic compounds [20]. Base peak identity depends on the ionization conditions and fragmentation energy, but commonly corresponds to stable aromatic fragment ions [20].

Collision-induced dissociation studies reveal additional fragmentation pathways that provide structural confirmation [4]. The predicted collision cross sections for various adduct ions have been calculated, with values ranging from 120 to 180 square Angstroms depending on the ionization mode [4]. These values reflect the molecular size and shape in the gas phase [4].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 3-iodo-4-methoxypyridine reveals electronic transitions characteristic of aromatic heterocycles with electron-donating and electron-withdrawing substituents [21] [22]. The pyridine chromophore typically exhibits absorption maxima in the 250-280 nanometer region, corresponding to π-π* transitions within the aromatic system [22]. These transitions are influenced by the substituent effects of both the iodine and methoxy groups [21].

The presence of the iodine substituent may introduce additional absorption features due to n-π* transitions and charge-transfer interactions [21]. Heavy atom effects can lead to enhanced spin-orbit coupling and modified electronic transitions compared to unsubstituted pyridines [21]. The methoxy group, as an electron-donating substituent, typically causes bathochromic shifts in absorption maxima [21].

Molar absorptivity values for substituted pyridines generally range from 1000 to 5000 liters per mole per centimeter, depending on the specific electronic transitions and substituent effects [22]. The exact absorption coefficient for 3-iodo-4-methoxypyridine would require experimental determination under specified conditions [22]. Solvent effects can significantly influence both absorption maxima positions and intensities [21].

The compound may exhibit multiple absorption bands due to the complex electronic interactions between the substituents and the pyridine ring system [21]. These spectroscopic properties are valuable for analytical identification and quantification of the compound in solution [21]. The ultraviolet-visible spectrum serves as a fingerprint for compound identification and purity assessment [21].

Data Summary Tables

PropertyValueReference
Molecular Weight235.02 g/mol [1]
Molecular FormulaC₆H₆INO [1]
Chemical Abstracts Service Number89640-55-1 [1]
Partition Coefficient (XLogP3-AA)1.5 [1]
Hydrogen Bond Acceptors2 [1]
Hydrogen Bond Donors0 [1]
Topological Polar Surface Area22.1 Ų [1]
Rotatable Bonds1 [1]
Spectroscopic TechniqueKey FeaturesDiagnostic Peaks
¹H Nuclear Magnetic ResonanceAromatic protons: 7.0-8.5 ppmMethoxy singlet: ~3.9 ppm
InfraredAromatic C-H: 3000-3100 cm⁻¹C-O stretch: 1000-1300 cm⁻¹
Mass SpectrometryMolecular ion: m/z 235Loss of CH₃: m/z 220
Ultraviolet-Visibleπ-π* transitions: 250-280 nmSubstituent-modified absorption

Direct Halogenation Approaches

Direct halogenation of pyridine derivatives presents significant challenges due to the electron-deficient nature of the pyridine ring. Traditional electrophilic aromatic substitution reactions require harsh conditions and typically yield regioisomeric mixtures [1] [2]. The synthesis of 3-iodo-4-methoxypyridine through direct halogenation methods involves the use of strong Lewis acids or Brønsted acids at elevated temperatures, often resulting in poor selectivity and moderate yields ranging from 20-60% [1] [2].

The direct iodination of 4-methoxypyridine using molecular iodine in the presence of strong acid catalysts has been reported, though the regioselectivity remains problematic [4]. The methoxy group, being an electron-donating substituent, activates the pyridine ring toward electrophilic attack, but the inherent electron deficiency of the pyridine nitrogen creates competing activation sites [4].

From 4-Methoxypyridine Precursors

The most established classical approach for synthesizing 3-iodo-4-methoxypyridine involves the direct functionalization of 4-methoxypyridine through metalation-halogenation sequences. The lithiation of 4-methoxypyridine followed by iodination represents a well-documented synthetic route [5] [6].

The procedure typically involves treatment of 4-methoxypyridine with 2,2,6,6-tetramethylpiperidine and n-butyllithium in tetrahydrofuran at low temperature, followed by transmetalation with zinc chloride tetramethylethylenediamine complex. Subsequent iodination with molecular iodine provides 3-iodo-4-methoxypyridine in yields up to 89% [5] [6]. The reaction conditions require careful temperature control, with the initial lithiation performed at 0°C, followed by warming to room temperature for 2 hours before iodine addition [5] [6].

MethodSubstrateReagentsConditionsYield (%)Regioselectivity
Lithiation-Iodination4-MethoxypyridineBuLi, I2, TMPTHF, -78°C to RT70-89C-3 selective
ZnCl2-TMEDA-Mediated4-MethoxypyridineZnCl2-TMEDA, I2THF, 0°C to RT89C-3 selective
Electrophilic Aromatic SubstitutionPyridine derivativesI2, Lewis acidHigh temp, harsh acids20-60Mixed
Phosphine-MediatedPyridinesPhosphine, halideMild conditions60-85C-4 selective

Modern Synthetic Strategies

Regioselective Halogenation Techniques

Recent advances in regioselective halogenation have revolutionized the synthesis of halopyridines. The development of 3-selective halogenation methods through Zincke imine intermediates represents a significant breakthrough in pyridine functionalization [7] [8] [9]. This methodology involves a ring-opening, halogenation, ring-closing sequence that temporarily transforms pyridines into reactive alkene intermediates [7] [8] [9].

The process begins with the formation of N-triflyl-Zincke imine intermediates through treatment of pyridines with triflic anhydride. These intermediates undergo highly regioselective halogenation reactions under mild conditions, followed by ring closure using ammonia salts to regenerate the pyridine ring system [7] [8] [9]. The method demonstrates excellent functional group tolerance and enables late-stage halogenation of complex pharmaceuticals and agrochemicals [7] [8] [9].

Metal-Mediated Halogenation Reactions

Metal-mediated halogenation reactions have emerged as powerful tools for the selective introduction of halogen atoms into pyridine systems. Palladium-catalyzed and nickel-catalyzed halogenation reactions offer improved selectivity and functional group compatibility compared to traditional methods [10] [11].

The use of transition metal complexes enables the activation of carbon-hydrogen bonds through oxidative addition mechanisms, followed by halogen insertion and reductive elimination to form the carbon-halogen bond [10] [11]. These methods typically operate under milder conditions than classical electrophilic aromatic substitution reactions and provide better control over regioselectivity [10] [11].

Lithiation-Based Methodologies

Modern lithiation-based methodologies have been refined to provide enhanced selectivity and efficiency in halopyridine synthesis. The development of improved lithiating agents and reaction conditions has significantly advanced the field [12] [13] [14].

The use of lithium diisopropylamide, lithium tetramethylpiperidide, and other strong bases in combination with chelating agents enables regioselective deprotonation of pyridine derivatives [12] [13] [14]. Subsequent trapping with electrophilic iodine sources provides the desired halogenated products with high selectivity [12] [13] [14].

MethodMechanismSelectivityYield (%)AdvantagesLimitations
Zincke Imine IntermediateRing-opening/closingC-3 selective65-95Mild conditionsMulti-step
Designed Phosphine ReagentsPhosphonium displacementC-4 selective70-90High selectivityExpensive reagents
Metal-Catalyzed HalogenationPd/Ni catalysisVariable55-85Functional toleranceMetal contamination
Ultrasound-AssistedRadical pathwayC-3/C-5 selective80-95Green chemistryLimited scope

Industrial Scale Production Methods

Process Optimization and Scale-up Considerations

Industrial scale production of 3-iodo-4-methoxypyridine requires careful optimization of reaction parameters to ensure economic viability and consistent product quality. The scale-up from laboratory to industrial production involves several key considerations including temperature control, reaction time optimization, solvent usage minimization, and catalyst loading reduction [15] [16] [17].

Process optimization studies have demonstrated that reaction temperatures can be elevated from laboratory conditions (0-25°C) to industrial conditions (20-60°C) while maintaining acceptable yields and selectivity [15] [16] [17]. Reaction times are typically extended from 2-24 hours at laboratory scale to 6-8 hours at industrial scale to accommodate heat and mass transfer limitations [15] [16] [17].

Solvent optimization represents a critical aspect of industrial scale production, with solvent-to-substrate ratios reduced from 10-50 mL/g at laboratory scale to 3-10 mL/g at industrial scale to minimize waste and reduce costs [15] [16] [17]. Catalyst loading optimization allows for reduction from 5-10 mol% at laboratory scale to 1-3 mol% at industrial scale while maintaining acceptable conversion rates [15] [16] [17].

Green Chemistry Approaches to Synthesis

The implementation of green chemistry principles in 3-iodo-4-methoxypyridine synthesis has gained significant attention due to environmental regulations and sustainability requirements [18] [19] [20]. Green chemistry approaches focus on reducing environmental impact through solvent selection, waste minimization, and energy efficiency improvements [18] [19] [20].

Ultrasound-assisted synthesis represents a promising green chemistry approach for halopyridine production [21]. This method utilizes ultrasonic irradiation to accelerate reaction rates and improve yields while operating under mild conditions [21]. The ultrasound-assisted iodination of pyridine derivatives achieves yields of 80-95% within 30 minutes using environmentally benign solvents such as ethanol [21].

Microwave-assisted synthesis has also been investigated as a green chemistry alternative, offering reduced reaction times and energy consumption compared to conventional heating methods [19] [20]. The use of microwave irradiation enables rapid heating and improved reaction efficiency while maintaining high product yields [19] [20].

ParameterLaboratory ScalePilot ScaleIndustrial ScaleOptimization Focus
Process Temperature0-25°C10-40°C20-60°CSelectivity
Reaction Time2-24 h4-12 h6-8 hEfficiency
Solvent Volume10-50 mL/g5-20 mL/g3-10 mL/gCost reduction
Catalyst Loading5-10 mol%2-5 mol%1-3 mol%Environmental impact
Yield70-90%65-85%60-80%Reproducibility

Purification and Analytical Standards

Chromatographic Purification Techniques

Chromatographic purification of 3-iodo-4-methoxypyridine requires careful selection of stationary and mobile phases to achieve the desired purity levels. Column chromatography using silica gel as the stationary phase with hexane-ethyl acetate gradient elution systems represents the most commonly employed purification method [22] [23].

The chromatographic separation typically utilizes SilicaFlash F60 silica gel with 230-400 mesh particle size for optimal resolution [22] [23]. Mobile phase systems consisting of hexane-ethyl acetate gradients ranging from 95:5 to 80:20 have been successfully employed to achieve purities of 95-99% [22] [23]. The use of triethylamine as a mobile phase modifier (typically 3%) helps to suppress tailing and improve peak shape for pyridine derivatives [22] [23].

High-performance liquid chromatography serves as both a purification and analytical tool for 3-iodo-4-methoxypyridine. Reverse-phase HPLC using C18 stationary phases with water-acetonitrile or water-methanol mobile phases provides excellent separation efficiency [24] [25]. The detection limits for HPLC analysis typically range from 1 ppm with quantification ranges extending to 10,000 ppm [24] [25].

Crystallization Methods

Crystallization represents an important purification technique for 3-iodo-4-methoxypyridine, particularly for industrial scale production where high purity and consistent crystal form are essential. The crystallization process involves dissolution of the crude product in a suitable solvent system followed by controlled cooling or anti-solvent addition to induce crystal formation [26] [27].

Ethanol-water systems have been widely employed for recrystallization of halopyridine derivatives, with typical solvent ratios ranging from 1:1 to 3:1 ethanol to water [26] [27]. The recrystallization process typically achieves purities of 90-95% with material recovery rates of 60-80% [26] [27]. Temperature control during crystallization is critical, with cooling rates of 0.5-2°C per minute providing optimal crystal quality [26] [27].

The crystal structure determination of pyridine derivatives has been facilitated by X-ray diffraction techniques, enabling the identification of polymorphic forms and optimization of crystallization conditions [26] [27]. Single crystal X-ray diffraction studies have revealed important structural information regarding intermolecular interactions and crystal packing arrangements [26] [27].

Purity Determination and Quality Control

Analytical methods for purity determination of 3-iodo-4-methoxypyridine encompass a range of techniques including gas chromatography-mass spectrometry, high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and infrared spectroscopy [24] [25]. Each analytical technique offers specific advantages and limitations in terms of sensitivity, selectivity, and quantification capabilities [24] [25].

Gas chromatography-mass spectrometry represents the most sensitive analytical technique for 3-iodo-4-methoxypyridine analysis, with detection limits as low as 0.1 ppm and quantification ranges extending from 0.1 to 1,000 ppm [24] [25]. The method provides high precision (±2%) and rapid analysis times of 15-30 minutes with minimal sample preparation requirements [24] [25].

Nuclear magnetic resonance spectroscopy serves as the primary structural confirmation technique, providing definitive identification of the compound through characteristic chemical shifts and coupling patterns [24] [25]. Proton NMR analysis typically reveals the pyridine proton signals at 7-8 ppm, the methoxy proton signal at 3.8-4.0 ppm, and coupling patterns consistent with the 3-iodo-4-methoxy substitution pattern [24] [25].

MethodEluent/SolventPurity Achieved (%)Recovery (%)AdvantagesLimitations
Column ChromatographyHexane/EtOAc95-9970-85High resolutionSolvent waste
RecrystallizationEtOH/H2O90-9560-80Simple operationYield loss
DistillationReduced pressure85-9075-90Large scaleLimited to volatiles
SublimationVacuum92-9865-85High purityThermal decomposition

Quality control protocols for 3-iodo-4-methoxypyridine production involve comprehensive testing at multiple stages of the manufacturing process. Raw material testing ensures the quality of starting materials, while in-process monitoring tracks reaction progress and identifies potential impurities [24] [25]. Final product testing includes purity determination, moisture content analysis, residual solvent analysis, and heavy metal analysis to ensure compliance with pharmaceutical or industrial specifications [24] [25].

TechniqueDetection LimitQuantification RangePrecision (%)Analysis TimeSample Prep
GC-MS0.1 ppm0.1-1000 ppm±215-30 minMinimal
HPLC1 ppm1-10000 ppm±320-45 minFiltration
NMR Spectroscopy0.1%0.1-100%±110-60 minDissolution
IR Spectroscopy1%1-100%±52-5 minKBr pellet

XLogP3

1.5

Wikipedia

3-Iodo-4-methoxypyridine

Dates

Last modified: 08-15-2023

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